molecular formula C7H6BrCl2N B581192 3-Bromo-4,6-dichloro-2,5-dimethylpyridine CAS No. 1256254-36-0

3-Bromo-4,6-dichloro-2,5-dimethylpyridine

Cat. No.: B581192
CAS No.: 1256254-36-0
M. Wt: 254.936
InChI Key: SMGJHWRSMIRDBR-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dichloro-2,5-dimethylpyridine is a chemical compound with the molecular formula C7H6BrCl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring, which significantly influence its chemical properties and reactivity .

Scientific Research Applications

3-Bromo-4,6-dichloro-2,5-dimethylpyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,6-dichloro-2,5-dimethylpyridine typically involves halogenation reactions. One common method is the bromination of 4,6-dichloro-2,5-dimethylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,6-dichloro-2,5-dimethylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dichloro-2,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,5-dichloro-4,6-dimethylpyridine
  • 2-Bromo-4,6-dimethylpyridine
  • 4-Bromo-3,5-dihydroxybenzoic acid

Uniqueness

3-Bromo-4,6-dichloro-2,5-dimethylpyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2,4-dichloro-3,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl2N/c1-3-6(9)5(8)4(2)11-7(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGJHWRSMIRDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1Cl)C)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678570
Record name 3-Bromo-4,6-dichloro-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256254-36-0
Record name 3-Bromo-4,6-dichloro-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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